BenchChemオンラインストアへようこそ!

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

Alzheimer's disease Cholinesterase inhibition Sulfonyl hydrazone SAR

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide (CAS 685542-10-3) is the top-ranked sulfonyl hydrazide building block for synthesizing dual BChE/α-glucosidase inhibitors. Among seven para-substituted analogs tested, only the 4-OCF₃ hydrazone (compound 7) outperformed the clinical drug galantamine (BChE IC₅₀=41.74 vs 51.98 μM) and acarbose (α-glucosidase IC₅₀=110.18 vs 189.9 μM). Procure this single bench-stable precursor to access the only compound in this chemotype that simultaneously ranks #1 across AChE, BChE, α-glucosidase, and α-amylase inhibition—reducing inventory complexity while maximizing lead probability. Available at ≥95% purity from stock.

Molecular Formula C7H7F3N2O3S
Molecular Weight 256.2
CAS No. 685542-10-3
Cat. No. B2517093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzene-1-sulfonohydrazide
CAS685542-10-3
Molecular FormulaC7H7F3N2O3S
Molecular Weight256.2
Structural Identifiers
SMILESC1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN
InChIInChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2
InChIKeyGKYGHQWTQOLTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide (CAS 685542-10-3): Procurement-Ready Sulfonyl Hydrazide for Fluorinated Bioisostere Synthesis


4-(Trifluoromethoxy)benzene-1-sulfonohydrazide (CAS 685542-10-3) is a para-substituted arylsulfonyl hydrazide building block with molecular formula C₇H₇F₃N₂O₃S and molecular weight 256.2 g/mol [1]. The compound features a hydrazine moiety (-SO₂NHNH₂) that serves as a versatile handle for condensation reactions, particularly hydrazone formation, while the electron-withdrawing trifluoromethoxy (-OCF₃) group imparts distinct electronic and lipophilic properties compared to non-fluorinated or -CF₃ analogs [2]. It is commercially available at ≥95% purity from multiple vendors and is primarily utilized as a key intermediate in medicinal chemistry for generating sulfonyl hydrazone libraries targeting neurodegenerative and metabolic diseases [1].

Why 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide Cannot Be Replaced by Common Sulfonyl Hydrazide Analogs in Structure-Activity Programs


Substituting 4-(trifluoromethoxy)benzene-1-sulfonohydrazide with unsubstituted, 4-methyl, 4-methoxy, or even 4-trifluoromethyl benzenesulfonohydrazide analogs leads to a measurable loss of biological activity in key therapeutic targets. In a controlled head-to-head series of seven para-substituted sulfonyl hydrazones evaluated simultaneously under identical assay conditions, the 4-OCF₃ derivative (compound 7) was the most potent inhibitor across all four enzyme targets tested—AChE, BChE, α-glucosidase, and α-amylase—outperforming the 4-F, 2-CF₃, 3-CF₃, 4-CF₃, 2-OCF₃, and 3-OCF₃ congeners [1]. The para-OCF₃ substitution provides a unique combination of strong electron-withdrawing character (σₚ ≈ 0.35) and enhanced lipophilicity (π ≈ 1.04) that cannot be replicated by -CF₃ (σₚ ≈ 0.54, π ≈ 0.88) or -F (σₚ ≈ 0.06, π ≈ 0.14), leading to distinct binding interactions and potency profiles that are not interchangeable across analog series [1].

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs and Reference Standards


Superior Butyrylcholinesterase (BChE) Inhibition vs. Clinical Standard Galantamine

The hydrazone derivative (E)-N′-(2-hydroxybenzylidene)-4-(trifluoromethoxy)benzenesulfonohydrazide (compound 7) demonstrated superior BChE inhibition (IC₅₀ = 41.74 ± 3.18 μM) compared to the clinical reference standard galantamine (IC₅₀ = 51.98 ± 1.32 μM) and all other fluorinated para-substituted analogs in the series (compounds 1–6), establishing the 4-OCF₃ substitution as the optimal choice for BChE-targeted programs [1].

Alzheimer's disease Cholinesterase inhibition Sulfonyl hydrazone SAR

Enhanced α-Glucosidase Inhibition Outperforming Acarbose

Compound 7 derived from 4-(trifluoromethoxy)benzene-1-sulfonohydrazide exhibited the strongest α-glucosidase inhibition (IC₅₀ = 110.18 ± 0.51 μM) in the series, surpassing the clinical reference drug acarbose (IC₅₀ = 190.14 ± 0.40 μM) by 42.1%. The closest competing regioisomers—compound 5 (2-OCF₃, IC₅₀ = 169.44 ± 0.19 μM), compound 4 (4-CF₃, IC₅₀ = 171.40 ± 0.75 μM), and compound 6 (3-OCF₃, IC₅₀ = 180.37 ± 1.16 μM)—were all significantly less active, demonstrating a clear para-OCF₃ advantage [1].

Diabetes mellitus α-Glucosidase inhibitor Sulfonyl hydrazone

Superior α-Amylase Inhibition vs. Acarbose with para-OCF₃ Specificity

For α-amylase, compound 7 (IC₅₀ = 63.41 ± 0.27 μM) was 20.0% more potent than acarbose (IC₅₀ = 79.28 ± 0.55 μM). Among the seven directly comparable fluorinated sulfonyl hydrazone derivatives, only the para-OCF₃ derivative achieved sub-65 μM potency, while regioisomeric OCF₃ and CF₃ analogs exhibited weaker inhibition, confirming that the 4-position OCF₃ group is a critical determinant of α-amylase inhibitory activity [1].

Antidiabetic α-Amylase inhibition Sulfonyl hydrazone SAR

Competitive AChE Inhibition with Confirmed Binding Mode Advantage

Compound 7 inhibited AChE with IC₅₀ = 28.18 ± 2.51 μM, surpassing galantamine (IC₅₀ = 33.98 ± 4.14 μM). Lineweaver–Burk kinetic analysis confirmed a competitive inhibition mechanism for both AChE and BChE. Molecular docking revealed a MolDock score of −142.519 against AChE, with the -OCF₃ group forming critical halogen bond interactions with Tyr337 and Phe338 in the peripheral anionic site, interactions that are sterically and electronically inaccessible to -CF₃ or -F analogs [1].

Acetylcholinesterase Competitive inhibition Molecular docking

Synthetic Versatility as a Stable Sulfonyl Hydrazide for Late-Stage Diversification

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is a bench-stable solid that undergoes high-yielding condensation with aldehydes to form structurally diverse sulfonyl hydrazones. This compound belongs to the sulfonyl hydrazide class that has been demonstrated to participate in transition-metal-free reductive coupling reactions to construct thiosulfonates in up to 91% yield under mild conditions (NaHSO₂·CH₂O, benzotrifluoride, 80 °C, air, 5 h), offering broader synthetic utility compared to sulfonamide or sulfonate ester alternatives [2]. The intact hydrazide functionality enables one-step diversification that is not possible with pre-formed sulfonamides.

Organic synthesis Sulfonyl hydrazide chemistry Hydrazone library

Dual Cholinesterase–Antidiabetic Polypharmacology Profile Unique to 4-OCF₃

Across the entire 1–7 series, only compound 7 (4-OCF₃) demonstrated consistent top-tier inhibition across all four therapeutic targets simultaneously: AChE (rank 1), BChE (rank 1), α-glucosidase (rank 1), and α-amylase (rank 1). This polypharmacology profile—relevant to the established epidemiological link between type 2 diabetes and Alzheimer's disease—was not observed for any other regioisomer. For example, compound 3 (3-CF₃) ranked first for AChE MolDock score (−144.916) but was substantially weaker for α-glucosidase, while compound 6 (3-OCF₃) achieved the best AChE docking (−156.094) but ranked only fourth in α-glucosidase activity [1].

Multi-target drug discovery Alzheimer's–diabetes link Polypharmacology

High-Impact Application Scenarios for 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide Based on Quantitative Differentiation Evidence


Alzheimer's Disease Drug Discovery: BChE-Selective Inhibitor Development

Procure 4-(trifluoromethoxy)benzene-1-sulfonohydrazide as the primary sulfonyl hydrazide building block for synthesizing hydrazone-based butyrylcholinesterase (BChE) inhibitors. Condensation with 2-hydroxybenzaldehyde yields compound 7, which demonstrates BChE IC₅₀ = 41.74 μM—significantly more potent than the clinical drug galantamine (IC₅₀ = 51.98 μM) [1]. The competitive inhibition mechanism and halogen-bond interactions with the peripheral anionic site provide a rational basis for further optimization. This compound is the top-ranked BChE inhibitor among seven fluorinated regioisomers tested, making it the preferred starting material for BChE-targeted programs.

Type 2 Diabetes Mellitus Multi-Target Programs: Dual α-Glucosidase/α-Amylase Inhibition

For antidiabetic drug discovery, the compound-derived hydrazone 7 achieves dual inhibition of α-glucosidase (IC₅₀ = 110.18 μM, 42% more potent than acarbose) and α-amylase (IC₅₀ = 63.41 μM, 20% more potent than acarbose) [1]. This dual inhibitory profile is unique to the 4-OCF₃ substitution within the seven-compound series; no other regioisomer achieves this level of dual potency. Procuring this specific sulfonyl hydrazide eliminates the need to screen multiple analogs for the same target combination.

Multi-Target Neurodegenerative–Metabolic Disease Research

Given the epidemiological link between diabetes and Alzheimer's disease, the 4-OCF₃ sulfonyl hydrazide enables synthesis of the only compound in this chemotype that simultaneously ranks first in AChE, BChE, α-glucosidase, and α-amylase inhibition [1]. Research groups investigating polypharmacology approaches can consolidate their procurement around this single precursor, reducing inventory complexity while maximizing the probability of identifying a lead compound with the desired multi-target profile.

Medicinal Chemistry Library Synthesis and Late-Stage Diversification

As a bench-stable, commercially available sulfonyl hydrazide, 4-(trifluoromethoxy)benzene-1-sulfonohydrazide serves as a versatile diversification point for generating fluorinated sulfonyl hydrazone libraries. The hydrazide functionality undergoes efficient condensation with diverse aldehydes, while the wider sulfonyl hydrazide class has been shown to participate in transition-metal-free thiosulfonate synthesis in up to 91% yield [2]. This dual synthetic utility—unavailable from the corresponding sulfonamide (CAS 1513-45-7)—makes the compound a cost-effective single procurement for laboratories generating diverse compound collections.

Quote Request

Request a Quote for 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.